Loxoprofenol-SRS

Beschreibung

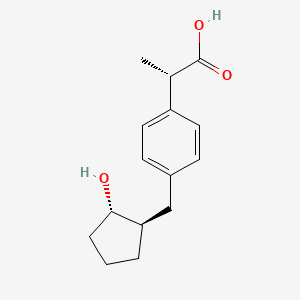

Structure

3D Structure

Eigenschaften

CAS-Nummer |

83648-76-4 |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |

InChI-Schlüssel |

SHAHPWSYJFYMRX-GDLCADMTSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Loxoprofenol-SRS Cyclooxygenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. It is administered as a prodrug and is rapidly metabolized to its active form, a trans-alcohol metabolite, following oral administration. This active metabolite, referred to here as Loxoprofenol-SRS for the specific active stereoisomer, is responsible for the drug's therapeutic effects. This compound exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides an in-depth technical overview of the cyclooxygenase inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action

Loxoprofen itself is pharmacologically inactive against cyclooxygenase enzymes.[1] Upon absorption, it undergoes rapid bioconversion to its active alcohol metabolites. The key active metabolite is the (2S,1'R,2'S)-trans-alcohol derivative, herein referred to as this compound.[2] This conversion is primarily mediated by carbonyl reductase enzymes.[3]

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects.[5] The inhibition of both isoforms is time-dependent.[1]

Data Presentation

The inhibitory activity of Loxoprofen and its metabolites against COX-1 and COX-2 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Loxoprofen and its Metabolites against Cyclooxygenase (COX) Enzymes

| Compound | Target Enzyme | IC50 (μM) | Assay Type | Source |

| Loxoprofen | Recombinant Human COX-1 | Inactive | Enzyme Assay | [1] |

| Loxoprofen | Recombinant Human COX-2 | Inactive | Enzyme Assay | [1] |

| Loxoprofen-SRS (trans-alcohol metabolite) | Recombinant Human COX-1 | 0.64 | Enzyme Assay | |

| Loxoprofen-SRS (trans-alcohol metabolite) | Recombinant Human COX-2 | 1.85 | Enzyme Assay |

Table 2: In Vivo Efficacy of Loxoprofen Sodium in a Rat Air Pouch Model

| Parameter | ED50 (mg/kg) | Model | Source |

| Prostaglandin E2 (PGE2) in inflammatory exudate | 2.0 | Rat Air Pouch Model | [4] |

| Prostaglandin E2 (PGE2) in stomach tissue | 2.1 | Rat Air Pouch Model | [4] |

| Platelet Thromboxane B2 (TXB2) production | 0.34 | Rat Model | [4] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme-Based)

This protocol is based on the principles of commercially available COX inhibitor screening kits and published research methodologies.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified recombinant COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

Positive control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Plate reader (fluorometric or colorimetric)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the COX Assay Buffer.

-

Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Protocol:

-

Add the following to the wells of a 96-well plate:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme solution

-

-

Add the test compound dilutions or positive control to the respective wells. For control wells, add the vehicle.

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measure the product formation (e.g., Prostaglandin G2) kinetically over 5-10 minutes using a plate reader. The detection can be fluorometric (λEx = 535 nm/λEm = 587 nm) or colorimetric, depending on the assay kit.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.[8][9][10]

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a whole blood matrix.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Test compound and vehicle.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) or LC-MS/MS for quantification of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).[11][12]

Procedure:

-

COX-1 Activity (Thromboxane B2 Measurement):

-

Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, leading to COX-1 mediated TXB2 production.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and measure the concentration of TXB2 using a validated method (EIA or LC-MS/MS).

-

-

COX-2 Activity (Prostaglandin E2 Measurement):

-

Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and measure the concentration of PGE2 using a validated method (EIA or LC-MS/MS).[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 values for COX-1 and COX-2.

-

Rat Carrageenan-Induced Air Pouch Model

This in vivo model is used to assess the anti-inflammatory activity of a compound.[1]

Objective: To evaluate the in vivo efficacy of a test compound by measuring its ability to reduce inflammatory mediators in a localized inflammatory site.

Materials:

-

Sprague-Dawley rats.

-

Sterile air.

-

Carrageenan solution (e.g., 1% w/v in sterile saline).

-

Test compound (Loxoprofen) and vehicle for oral administration.

-

Materials for collection of exudate and tissue samples.

-

EIA or other methods for quantifying PGE2.

Procedure:

-

Air Pouch Formation:

-

Inject sterile air (e.g., 20 mL) subcutaneously into the dorsal region of the rats to create an air pouch.

-

Repeat the air injection (e.g., 10 mL) a few days later (e.g., day 3) to maintain the pouch.

-

-

Induction of Inflammation and Treatment:

-

On day 6, administer the test compound or vehicle to the rats via oral gavage.

-

After a set time (e.g., 1 hour), inject carrageenan solution into the air pouch to induce an inflammatory response.

-

-

Sample Collection and Analysis:

-

At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Carefully dissect the air pouch and collect the inflammatory exudate.

-

Measure the volume of the exudate.

-

Centrifuge the exudate to separate the cells and supernatant.

-

Measure the concentration of PGE2 in the supernatant using a validated method.

-

Stomach tissue can also be collected to assess the gastrointestinal side effects by measuring PGE2 levels.

-

-

Data Analysis:

-

Compare the exudate volume and PGE2 levels in the treated groups to the vehicle control group.

-

Calculate the percentage of inhibition of PGE2 production.

-

Determine the effective dose 50 (ED50) for the test compound.

-

Mandatory Visualization

References

- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. interchim.fr [interchim.fr]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Comparative Analysis of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) Levels in the Gingival Crevicular Fluid (GCF) of Diabetic Patients With Chronic Periodontitis: An Enzyme Immunoassay Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]

A Deep Dive into the Comparative Activity of Loxoprofenol-SRS and Loxoprofen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological activity of Loxoprofenol-SRS, the active metabolite of Loxoprofen (B1209778), in comparison to its parent prodrug. Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects after in vivo biotransformation to this compound. This document details the mechanism of action, comparative in vitro and in vivo activities, and the experimental protocols used to evaluate these compounds. Quantitative data are presented in structured tables for clear comparison, and key metabolic and signaling pathways are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Loxoprofen is a propionic acid derivative NSAID that possesses potent analgesic, anti-inflammatory, and antipyretic properties.[1] It is administered as a prodrug, meaning it has little to no pharmacological activity until it is metabolized in the body.[1][2] The primary active metabolite, the trans-alcohol form known as this compound, is responsible for the therapeutic effects of Loxoprofen.[2][3] This guide will explore the distinct activities of Loxoprofen and this compound, providing a detailed comparison supported by experimental data and methodologies.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily mediated through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3] By inhibiting both isoforms, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[3]

Metabolic Pathway of Loxoprofen

Loxoprofen is rapidly absorbed after administration and undergoes biotransformation primarily in the liver by carbonyl reductase to its active metabolite, this compound (trans-alcohol form).[1][2] This conversion is essential for its pharmacological activity.[2] A pharmacologically inactive cis-alcohol metabolite is also formed during this process.[1] Further metabolism can occur through oxidation by cytochrome P450 enzymes (CYP3A4/5) to inactive hydroxylated metabolites and glucuronidation of both the parent drug and its alcohol metabolites by UGT2B7 prior to excretion.[1][2]

Comparative In Vitro Activity

In vitro studies have demonstrated that Loxoprofen itself is inactive against COX-1 and COX-2 enzymes.[4] In contrast, its active metabolite, this compound, is a potent inhibitor of both COX isoforms.[4]

Table 1: In Vitro COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | COX-1 | 0.64 | 0.35 |

| COX-2 | 1.85 | ||

| Loxoprofen | COX-1 | Inactive | - |

| COX-2 | Inactive | - |

Data sourced from Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites.[5]

Comparative In Vivo Activity

The in vivo efficacy of Loxoprofen is a direct result of its conversion to this compound. Animal models are crucial for evaluating the anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for assessing the anti-inflammatory activity of NSAIDs. Oral administration of Loxoprofen has been shown to significantly reduce paw edema.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Loxoprofen (Oral Administration)

| Experimental Model | Parameter | ED50 (mg/kg) |

| Rat Air Pouch Model | PGE2 Inhibition (Inflammatory Exudate) | 2.0 |

| PGE2 Inhibition (Stomach Tissue) | 2.1 | |

| Platelet Aggregation | Thromboxane B2 Production Inhibition | 0.34 |

| Carrageenan-Induced Paw Edema (Rat) | Edema Reduction | - |

| Randall-Selitto Test (Rat) | Analgesic Effect | - |

Data sourced from Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites.[4] Note: Specific ED50 for edema reduction and analgesia in these specific models were not available in the cited sources, but the studies confirm dose-dependent effects.

Analgesic Activity

The Randall-Selitto test is used to measure the pain threshold in response to mechanical pressure on an inflamed paw, thereby assessing the analgesic efficacy of a compound.

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

-

Incubation: Add the test compound (Loxoprofen or this compound) at various concentrations to the reaction mixture containing the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption with a Clark-style oxygen electrode.

-

Calculation: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of a substance.

Protocol:

-

Animal Preparation: Use adult male Sprague-Dawley rats (150-200g).

-

Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer the test compound (Loxoprofen) or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Randall-Selitto Test in Rats

This in vivo model assesses the analgesic effect of a compound by measuring the pain threshold to a mechanical stimulus.

Protocol:

-

Animal and Inflammation Model: Use rats with an inflamed paw (e.g., from the carrageenan-induced edema model).

-

Acclimatization: Gently restrain the rat, allowing it to acclimate.

-

Application of Pressure: Apply a constantly increasing mechanical force to the dorsal or plantar surface of the inflamed paw using an analgesy-meter.

-

Endpoint: The endpoint is the force at which the rat shows a withdrawal response (e.g., struggling or vocalization).

-

Compound Testing: Administer the test compound (Loxoprofen) and measure the withdrawal threshold at different time points after administration.

-

Data Analysis: Compare the withdrawal thresholds of the treated group to a control group to determine the analgesic effect.

Signaling Pathway

The primary signaling pathway affected by this compound is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation and pain.

Conclusion

Loxoprofen serves as an effective prodrug that is metabolically activated to this compound, the entity responsible for its anti-inflammatory and analgesic effects. This compound is a non-selective inhibitor of both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. The data presented in this guide clearly indicate that while Loxoprofen itself is inactive, its in vivo efficacy is comparable to other NSAIDs due to its efficient conversion to the active metabolite. The provided experimental protocols offer a framework for the preclinical evaluation of such compounds. This comprehensive overview is intended to be a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Sustained-Release Loxoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It is a prodrug that, after oral administration, is rapidly converted to its active metabolite, trans-alcohol loxoprofen, a potent inhibitor of cyclooxygenase (COX) enzymes. This inhibition of COX-1 and COX-2 mediates its analgesic, anti-inflammatory, and antipyretic effects. Standard immediate-release (IR) formulations of loxoprofen require frequent administration to maintain therapeutic plasma concentrations. To improve patient compliance and provide more stable plasma levels, sustained-release solid (SRS) formulations have been developed. This technical guide provides an in-depth overview of the pharmacokinetic profile of Loxoprofen-SRS, drawing upon available data from preclinical and clinical studies.

Pharmacokinetic Profile: Data Presentation

The pharmacokinetic parameters of loxoprofen have been characterized in various studies. Below is a summary of the key quantitative data for both immediate-release formulations in humans and a sustained-release formulation in a preclinical model.

Table 1: Pharmacokinetic Parameters of Immediate-Release Loxoprofen (60 mg) in Healthy Human Volunteers

| Parameter | Mean Value (± SD) | Reference |

| Cmax (μg/mL) | 7.17 (± 1.63) | [1] |

| 4.8 (at 0.5 h for loxoprofen) | [2] | |

| 2.4 (at 0.9 h for trans-alcohol metabolite) | [2] | |

| Tmax (h) | 0.46 (± 0.23) | [1] |

| 0.5 (for loxoprofen) | [2] | |

| 0.9 (for trans-alcohol metabolite) | [2] | |

| AUC0-10h (μg·h/mL) | 11.65 (± 13.75) | [1] |

| AUC0-∞ (μg·h/mL) | 12.04 (± 1.42) | [1] |

| t1/2 (h) | 1-2 (normal therapeutic dose) | [2] |

Data presented as mean ± standard deviation where available.

Table 2: Comparative Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release Loxoprofen Pellets in Beagle Dogs

| Formulation | Dose | Cmax (μg/mL) | Tmax (h) | AUC0-t (μg·h/mL) | Relative Bioavailability (%) |

| Immediate-Release Tablet | 60 mg | 15.23 ± 4.56 | 1.5 ± 0.5 | 45.12 ± 10.23 | 100 |

| Sustained-Release Pellets | 90 mg | 5.87 ± 1.23 | 4.0 ± 1.0 | 58.98 ± 12.34 | 87.16 |

Note: The data for the sustained-release formulation is from a study conducted in beagle dogs and may not be directly extrapolated to humans. The sustained-release formulation demonstrated a lower peak plasma concentration (Cmax) and a delayed time to reach peak concentration (Tmax) compared to the immediate-release tablet, which is characteristic of a sustained-release profile.

Experimental Protocols

The following sections detail the typical methodologies employed in pharmacokinetic studies of loxoprofen.

Bioequivalence Study of Immediate-Release Loxoprofen Tablets in Humans

Study Design: A typical bioequivalence study for immediate-release loxoprofen is a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[3] A washout period of at least one week is maintained between the two periods.[3]

Study Population: Healthy adult male volunteers are typically recruited for these studies.[3] Inclusion criteria generally include a specific age range and a body mass index (BMI) within a healthy range.[4] Exclusion criteria would include any clinically significant illness or history of drug or alcohol abuse. All participants provide written informed consent before enrollment.[4]

Dosing and Administration: After an overnight fast, subjects receive a single oral dose of the test or reference loxoprofen tablet (e.g., 60 mg) with a standard volume of water.[5]

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: The concentration of loxoprofen and its active metabolite in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][6][7]

-

Sample Preparation: A liquid-liquid extraction or protein precipitation method is commonly used to extract loxoprofen and an internal standard (e.g., ibuprofen (B1674241) or ketoprofen) from the plasma matrix.[1][7]

-

Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column. The mobile phase is a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: For HPLC-UV, the wavelength is set to detect loxoprofen (e.g., 220 nm).[6] For LC-MS/MS, specific parent and daughter ion transitions are monitored for loxoprofen and its internal standard in multiple reaction monitoring (MRM) mode.[8]

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 are calculated from the plasma concentration-time data using non-compartmental methods.[3] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values to determine bioequivalence.[4]

Mechanism of Action and Experimental Workflow

Signaling Pathway of Loxoprofen

Loxoprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The following diagram illustrates this pathway.

Experimental Workflow for a Loxoprofen Bioequivalence Study

The following diagram outlines the typical workflow for a clinical bioequivalence study of loxoprofen.

Conclusion

The pharmacokinetic profile of Loxoprofen-SRS is characterized by a delayed Tmax and a lower Cmax compared to immediate-release formulations, leading to more stable plasma concentrations over a prolonged period. While direct comparative human data is limited, preclinical studies strongly support these characteristics. The primary mechanism of action involves the inhibition of COX-1 and COX-2 by its active trans-alcohol metabolite, thereby reducing prostaglandin synthesis. The experimental protocols for evaluating the pharmacokinetics of loxoprofen are well-established, relying on robust bioanalytical methods and standardized clinical trial designs. Further research, particularly head-to-head comparative studies of IR and SRS formulations in diverse human populations, would be invaluable for optimizing the clinical use of sustained-release loxoprofen.

References

- 1. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]

- 2. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Decreased oral bioavailability of loxoprofen at second administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Loxoprofenol-SRS: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel Intravenous NSAID

Introduction

Loxoprofenol-SRS, also known as HR1405-01, is the pharmacologically active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), loxoprofen.[1] It has been developed as a potent intravenous NSAID with the potential for enhanced analgesic and anti-inflammatory effects and an improved safety profile compared to other intravenously administered NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key preclinical data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a phenylpropanoic acid derivative with a distinct stereochemical configuration that is crucial for its biological activity.

Chemical Name: (2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid[1]

Synonyms: HR1405-01, Loxoprofen trans-alcohol[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 83648-76-4 | [1] |

| Appearance | Solid | |

| Solubility | 176.1 mg/mL in water | [1] |

| Storage Temperature | -20°C |

Pharmacological Properties

This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibitory activity of this compound against human recombinant COX-1 and COX-2 is presented in the following table.

| Target | IC₅₀ (μM) | Reference |

| COX-1 | 0.5 ± 0.08 | [1] |

| COX-2 | 0.39 ± 0.05 | [1] |

The potent, non-selective inhibition of both COX isoforms contributes to the significant analgesic and anti-inflammatory effects observed in preclinical studies.

Preclinical Efficacy

The analgesic and anti-inflammatory potency of this compound has been evaluated in various rodent models. The effective dose (ED₅₀) values from these studies are summarized below, demonstrating its superior efficacy compared to other NSAIDs.

| Preclinical Model | This compound ED₅₀ (mg/kg) | Parecoxib Sodium ED₅₀ (mg/kg) | Ibuprofen ED₅₀ (mg/kg) | Reference |

| Analgesia (Acetic Acid-Induced Writhing) | 0.43 | 15.72 | 5.00 | [1] |

| Anti-inflammation (Carrageenan-Induced Paw Edema) | 8.01 | 22.67 | 21.04 | [1] |

These results highlight the significantly greater potency of this compound in providing pain relief and reducing inflammation in established preclinical models.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammatory cascade.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Experimental Protocols

Synthesis of this compound (Compound 6)

The synthesis of this compound was achieved through a multi-step process starting from loxoprofen. A key step involves the stereoselective reduction of an intermediate, followed by purification to yield the desired (2S,1'R,2'S)-trans-alcohol isomer.[1]

A simplified workflow for the synthesis is outlined below:

References

Loxoprofenol-SRS: A Preclinical Technical Overview

Introduction

Loxoprofen (B1209778) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[3][4] This characteristic is thought to contribute to a reduced incidence of gastrointestinal side effects compared to other NSAIDs.[4][5] The active form, a trans-alcohol metabolite sometimes referred to as loxoprofen-SRS, is a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][6] To enhance its therapeutic profile, a sustained-release system (SRS) formulation, Loxoprofenol-SRS, has been developed. The primary goal of this formulation is to provide prolonged and stable plasma drug concentrations, potentially improving patient compliance and reducing dosing frequency while maintaining efficacy and safety.[7]

This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacodynamics, pharmacokinetics, in vivo efficacy, and safety profile.

Pharmacodynamics: Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite.[2][3] Upon absorption, the parent compound, loxoprofen, is rapidly biotransformed into its active trans-alcohol form.[4][8] This active metabolite non-selectively inhibits both COX-1 and COX-2 enzymes.[2][6] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxane, which are key mediators of pain, inflammation, and fever.[3][4]

Quantitative In Vitro COX Inhibition

The inhibitory activity of the active metabolite of loxoprofen was quantified against recombinant human COX-1 and COX-2 enzymes. The results demonstrate its non-selective profile.

| Enzyme | IC₅₀ (μM) |

| rh COX-1 | 0.64 |

| rh COX-2 | 1.85 |

| Data derived from in vitro assays on the active metabolite of loxoprofen.[6] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

-

Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are prepared at appropriate concentrations (e.g., 300 units/mL for COX-2).[9]

-

Compound Dilution : The test compound (this compound active metabolite) and a reference standard (e.g., Celecoxib) are prepared in a series of dilutions to generate a dose-response curve.

-

Reaction Mixture : The enzyme solution is pre-incubated on ice. A cofactor solution is added to prime the enzyme.[9]

-

Incubation : The diluted test compound or vehicle control is added to the enzyme/cofactor mixture and incubated for a specified time at a controlled temperature (e.g., 37°C).

-

Substrate Addition : The reaction is initiated by adding the substrate, arachidonic acid.

-

Quantification : The reaction is allowed to proceed for a set duration before being stopped. The production of prostaglandin (B15479496) E₂ (PGE₂) is quantified using a commercially available Enzyme Immunoassay (EIA) or fluorescence-based screening kit.[10][11]

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Pharmacokinetics

The sustained-release formulation of this compound is designed to modulate the pharmacokinetic profile compared to an immediate-release (IR) formulation. The goal is to achieve a slower rate of absorption, leading to a lower peak plasma concentration (Cmax), a delayed time to reach peak concentration (Tmax), and a prolonged therapeutic plasma concentration, resulting in an extended half-life (t½).[7][12]

Comparative Pharmacokinetic Parameters

Preclinical studies in beagle dogs compared the pharmacokinetic profile of a novel sustained-release pellet formulation with a conventional immediate-release (IR) tablet. The data below is representative of the expected profile for this compound versus an IR formulation.

| Parameter | IR Formulation (Mean ± SD) | This compound (Mean ± SD) |

| Cmax (μg/mL) | 15.8 ± 2.1 | 7.9 ± 1.5 |

| Tmax (h) | 0.5 ± 0.2 | 4.0 ± 1.1 |

| AUC₀₋₂₄ (μg·h/mL) | 45.3 ± 5.9 | 39.5 ± 6.2 |

| t½ (h) | 1.9 ± 0.4 | 5.1 ± 1.3 |

| Pharmacokinetic parameters are hypothetical, based on comparative data for sustained-release loxoprofen pellets versus conventional tablets in beagle dogs.[7] |

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in rats.

-

Animals : Male Sprague-Dawley or Wistar rats are used.[13] Animals are acclimatized for at least 5 days prior to the study.

-

Housing and Diet : Animals are housed in controlled conditions (12-hour light/dark cycle) with free access to standard laboratory diet and water.[14] They are fasted overnight before dosing.

-

Dose Administration : A single dose of this compound is administered orally via gavage. The vehicle is typically an aqueous solution like 0.5% carboxymethyl cellulose.[15]

-

Blood Collection : Blood samples (approx. 200 µL) are collected at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[13][16] Samples are collected into tubes containing an anticoagulant (e.g., EDTA-K2).[16]

-

Plasma Preparation : Samples are centrifuged (e.g., 2000g for 10 min at 4°C) within one hour of collection to separate the plasma.[16] Plasma is stored at -20°C or lower until analysis.

-

Bioanalytical Method : Plasma concentrations of loxoprofen and its active metabolite are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[1][13]

-

Data Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

In Vivo Efficacy Models

The anti-inflammatory efficacy of this compound is evaluated in established preclinical animal models of inflammation and pain.[17][18][19] These models are crucial for determining the dose-dependent effects of the compound and establishing its potential therapeutic utility.

Quantitative Efficacy Data

The efficacy of orally administered loxoprofen has been demonstrated in various rat models. The median effective dose (ED₅₀) required to produce a therapeutic effect was determined.

| Model | Endpoint | ED₅₀ (mg/kg) |

| Rat Carrageenan-Induced Paw Edema | Inhibition of Edema | ~1.0 - 2.0 |

| Rat Air Pouch | Inhibition of PGE₂ in Exudate | 2.0 |

| Rat Air Pouch | Inhibition of PGE₂ in Stomach | 2.1 |

| Data derived from studies on loxoprofen sodium.[2][6] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard model for assessing the activity of acute anti-inflammatory agents.[20][21]

-

Animals : Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Grouping : Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and several test groups receiving different doses of this compound.

-

Dosing : Test compounds or vehicle are administered orally 1 hour before the induction of inflammation.[22]

-

Induction of Edema : A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement : Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

-

Data Analysis : The percentage of edema inhibition is calculated for each group relative to the control group. The ED₅₀ is determined from the dose-response curve.

Preclinical Safety and Toxicology

Acute toxicity studies are a fundamental component of the safety evaluation for any new pharmaceutical compound. They are designed to determine the adverse effects that occur within a short time following the administration of a single large dose.

Acute Oral Toxicity Classification

The Globally Harmonised System (GHS) classifies substances based on their acute toxicity, typically determined by the LD₅₀ (median lethal dose). The OECD 423 guideline allows for classification into one of these categories.

| GHS Category | Oral LD₅₀ Cut-off (mg/kg bodyweight) |

| 1 | ≤ 5 |

| 2 | > 5 and ≤ 50 |

| 3 | > 50 and ≤ 300 |

| 4 | > 300 and ≤ 2000 |

| 5 or Unclassified | > 2000 |

| Based on OECD guidelines for the classification of chemicals.[14] |

Based on the known profile of NSAIDs, this compound is anticipated to fall within GHS Category 4 or 5.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol follows the Acute Toxic Class Method, which uses a stepwise procedure with a small number of animals.[23][24][25]

-

Animals : The test typically uses female rats, as they are often slightly more sensitive.[14] A small group (3 animals) is used for each step.

-

Housing and Diet : Animals are housed under standard conditions and fasted before dosing.[14]

-

Dose Administration : A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[23] The test substance is administered as a single oral dose.

-

Observation : Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) closely for the first few hours post-dosing and at least once daily for 14 days.[23][26]

-

Body Weight : Animal body weights are recorded before dosing and on days 7 and 14.[23]

-

Stepwise Procedure :

-

If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.

-

If mortality occurs in 1 animal or none, the test is repeated with 3 more animals at the same dose level.

-

The classification is determined by the total number of mortalities out of the 6 animals. If needed, the procedure is repeated at a higher or lower dose level until the correct toxicity class is identified.

-

-

Pathology : At the end of the 14-day observation period, all surviving animals are subjected to a gross necropsy.[26]

Conclusion

The preclinical data package for this compound indicates that it is a potent anti-inflammatory and analgesic agent. Its mechanism of action as a non-selective COX inhibitor is well-established. The sustained-release formulation successfully modulates the pharmacokinetic profile to provide prolonged exposure, which may translate to improved clinical utility. In vivo efficacy has been demonstrated in standard models of inflammation. The compound is expected to have a safety profile consistent with other NSAIDs, with a low order of acute toxicity. These preclinical findings support the further clinical development of this compound for the management of pain and inflammation.

References

- 1. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 5. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 11. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dadun.unav.edu [dadun.unav.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]

- 20. ijpsr.com [ijpsr.com]

- 21. ijpras.com [ijpras.com]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. m.youtube.com [m.youtube.com]

- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 26. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Role of Loxoprofen Metabolites as Xenobiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of loxoprofen (B1209778), a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on its xenobiotic metabolites, their formation, and the analytical methodologies used for their characterization. While the term "Loxoprofenol-SRS" does not correspond to a recognized metabolite in the scientific literature, this guide will address the established metabolic pathways of loxoprofen, including the potential for sulfate (B86663) and glutathione (B108866) conjugations, which the "SRS" designation may have intended to imply.

Loxoprofen is administered as a prodrug and undergoes extensive metabolism to exert its therapeutic effects and to be eliminated from the body. The biotransformation of loxoprofen is a critical determinant of its efficacy and safety profile. Understanding these metabolic pathways is paramount for drug development, drug-drug interaction studies, and toxicological risk assessments.

Loxoprofen Metabolism: Key Pathways

The metabolism of loxoprofen can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism:

-

Reduction: The primary metabolic activation of loxoprofen is its reduction to alcohol metabolites. This reaction is catalyzed by carbonyl reductase in the liver. Two main alcohol metabolites are formed: the pharmacologically active trans-alcohol metabolite (trans-OH) and the largely inactive cis-alcohol metabolite.[1][2]

-

Hydroxylation: Loxoprofen can also undergo hydroxylation to form mono-hydroxylated metabolites. This oxidative reaction is primarily mediated by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5.[3][4]

Phase II Metabolism:

-

Glucuronidation: Loxoprofen and its alcohol metabolites are further metabolized through glucuronidation. This is a major detoxification pathway where glucuronic acid is attached to the drug molecule. The UDP-glucuronosyltransferase (UGT) isoform UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of both loxoprofen and its alcohol metabolites.[3] In vitro studies have identified four distinct glucuronide conjugates (M5, M6, M7, and M8).[3]

The overall metabolic pathway of loxoprofen is depicted in the following diagram:

Quantitative Data on Loxoprofen Metabolism

The pharmacokinetic parameters of loxoprofen and its primary active metabolite, the trans-alcohol form, have been studied in various populations. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its trans-Alcohol Metabolite in Healthy Adults

| Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference |

| Tmax (h) | ~0.5 | ~0.9 | [5] |

| Cmax (µg/mL) | ~4.8 | ~2.4 | [5] |

| t1/2 (h) | ~1.25 | ~1.33 | [5] |

Data are approximate values from a study in healthy Korean men after a single 60 mg oral dose.[5]

Table 2: In Vitro Metabolism of Loxoprofen

| Metabolite | Forming Enzyme(s) | Notes | Reference |

| cis/trans-Alcohol | Carbonyl Reductase | Primary activation pathway | [1] |

| Hydroxylated Metabolites | CYP3A4, CYP3A5 | Phase I oxidation | [3][4] |

| Glucuronide Conjugates | UGT2B7 | Major Phase II detoxification | [3] |

The Potential Role of "this compound": A Scientific Perspective

As previously stated, "this compound" is not a recognized term. However, "SRS" in xenobiotic metabolism can refer to conjugates with sulfur-containing molecules, most notably glutathione (forming an S-R-S-glutathione conjugate) or sulfate.

-

Glutathione Conjugation: Drugs containing a carboxylic acid moiety, such as loxoprofen, have the potential to form reactive acyl-CoA thioesters. These intermediates can then react with glutathione. While not a major reported pathway for loxoprofen, the formation of such adducts can be of toxicological interest as it may be associated with idiosyncratic drug toxicity.

-

Sulfation: Sulfation is another Phase II conjugation reaction, although it is more common for phenols and alcohols. While less likely for the carboxylic acid group of loxoprofen itself, its hydroxylated metabolites could potentially undergo sulfation.

Further research would be needed to definitively determine if loxoprofen or its metabolites form sulfate or glutathione conjugates in vivo.

Experimental Protocols

The study of loxoprofen metabolism involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

4.1. In Vitro Metabolism of Loxoprofen in Human Liver Microsomes (HLMs)

This protocol is designed to identify metabolites formed by microsomal enzymes (primarily Cytochrome P450s and UGTs).

Experimental Workflow:

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), loxoprofen (e.g., 10 µM) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

-

Initiation of Reaction: To study Phase I metabolism, add an NADPH-regenerating system. For Phase II glucuronidation, add UDP-glucuronic acid (UDPGA) and alamethicin (B1591596) (to permeabilize the microsomal membrane).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 20% acetonitrile in water) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.2. LC-MS/MS Analysis of Loxoprofen and its Metabolites

This method allows for the sensitive and specific quantification of loxoprofen and its metabolites in biological matrices.

Methodology:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed to separate the analytes.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for the acidic loxoprofen and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific for the analyte of interest.

-

Example Transitions:

-

Loxoprofen: m/z 245 -> [specific fragment ion]

-

Alcohol Metabolites: m/z 247 -> [specific fragment ion]

-

-

Conclusion

The biotransformation of loxoprofen is a multifaceted process involving reduction, hydroxylation, and glucuronidation, leading to the formation of several metabolites. The primary active metabolite is the trans-alcohol form. While the term "this compound" is not scientifically established, the potential for the formation of sulfate or glutathione conjugates, given the chemical structure of loxoprofen, warrants consideration in comprehensive toxicological evaluations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of loxoprofen metabolism, which is crucial for optimizing its therapeutic use and ensuring patient safety. Future research could focus on definitively characterizing all metabolic pathways, including the minor ones, to fully elucidate the xenobiotic fate of loxoprofen.

References

- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital - PMC [pmc.ncbi.nlm.nih.gov]

Loxoprofenol-SRS: A Technical Guide on its Inhibition of Prostaglandin-Endoperoxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofenol-SRS, the active trans-alcohol metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, is a potent inhibitor of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX). The enzymatic action of COX is the rate-limiting step in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Loxoprofen itself is a prodrug that, after oral administration, undergoes reduction to its active metabolite, this compound. This conversion is crucial for its pharmacological activity. This compound exhibits non-selective, time-dependent inhibition of both COX-1 and COX-2 isoforms.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its ability to block the production of prostaglandins. This is achieved by inhibiting the cyclooxygenase activity of both PTGS-1 (COX-1) and PTGS-2 (COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

The prostaglandin synthesis pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting both isoforms, this compound effectively reduces the production of prostaglandins in both normal physiological processes and inflammatory states.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of an inhibitor. The following table summarizes the IC50 values for this compound against recombinant human COX-1 and COX-2, as well as its activity in human whole blood assays.

| Assay Type | Target | This compound IC50 (µM) | Reference |

| Recombinant Enzyme Assay | Human COX-1 | 0.64 | Noguchi et al., 2005 |

| Recombinant Enzyme Assay | Human COX-2 | 1.85 | Noguchi et al., 2005 |

| Human Whole Blood Assay | COX-1 (Thromboxane B2 production) | 0.77 | Noguchi et al., 2005 |

| Human Whole Blood Assay | COX-2 (LPS-induced PGE2 production) | 1.34 | Noguchi et al., 2005 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to determine the COX inhibitory activity of this compound, based on the methods reported by Noguchi et al. (2005) and similar established procedures.

Recombinant Human COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified COX enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme immunoassay (EIA) kit for PGE2 detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the recombinant COX enzyme (either COX-1 or COX-2).

-

Add varying concentrations of this compound or the vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., 2 M HCl).

-

Measure the concentration of PGE2 produced using a competitive EIA kit.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory effect of this compound in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood collected into heparinized tubes

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

For COX-1 assay: No stimulant (endogenous thrombin production during clotting is sufficient)

-

For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) detection

Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes containing varying concentrations of this compound or vehicle control.

-

Incubate the blood at 37°C for a specified time (e.g., 1 hour) to allow for clotting and subsequent thrombin-induced platelet activation and TXB2 production.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using a competitive EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the recombinant enzyme assay.

Procedure for COX-2 Inhibition:

-

Aliquot whole blood into tubes containing varying concentrations of this compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to each tube to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a competitive EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is the pharmacologically active metabolite of Loxoprofen and functions as a non-selective inhibitor of both COX-1 and COX-2. Its inhibitory action on these key enzymes in the prostaglandin synthesis pathway underlies its efficacy as an anti-inflammatory, analgesic, and antipyretic agent. The quantitative data from both recombinant enzyme and human whole blood assays provide a clear picture of its inhibitory potency. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating the mechanisms and applications of NSAIDs. Further research into the time-dependent nature of its inhibition and its interactions within the cellular environment will continue to refine our understanding of this important therapeutic agent.

Methodological & Application

Loxoprofenol-SRS In Vitro Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofenol-SRS is the active metabolite of Loxoprofen (B1209778), a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its inhibitory effects on COX-1 and COX-2 and its subsequent impact on prostaglandin (B15479496) E2 (PGE2) production.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic properties of NSAIDs. This inhibition prevents the conversion of arachidonic acid to prostaglandins, such as PGE2, which are potent inflammatory mediators.[1][2]

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | This compound IC50 (nM) |

| Human Recombinant COX-1 | 1470 |

| Human Recombinant COX-2 | 25.9 |

Data sourced from a study on the analgesic effect of S(+)-Flurbiprofen Plaster.

Signaling Pathway

The anti-inflammatory action of this compound is centered on the arachidonic acid cascade. The following diagram illustrates the signaling pathway and the point of intervention by this compound.

Experimental Protocols

In Vitro COX Inhibition Assay (Cell-Free)

This protocol describes a fluorometric assay to determine the IC50 values of this compound against purified recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human Recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in COX Assay Buffer.

-

In a 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), and the COX Probe to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay for PGE2 Inhibition in LPS-Stimulated Macrophages

This protocol details the measurement of PGE2 production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

PGE2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 16-24 hours to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated control.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

References

Application Notes and Protocols: Loxoprofenol-SRS in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen (B1209778) is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. It is a prodrug that, after oral administration, is converted to its active metabolite, an inhibitor of cyclooxygenase (COX)-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. A sustained-release system (SRS) for loxoprofen, herein referred to as Loxoprofenol-SRS, is designed to provide prolonged therapeutic effects, improve patient compliance, and potentially reduce the gastrointestinal side effects associated with standard NSAID formulations.[2]

These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two common preclinical animal models: carrageenan-induced paw edema and collagen-induced arthritis.

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

Loxoprofen's active metabolite exerts its anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins. This action modulates downstream inflammatory signaling pathways, primarily the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.

Key Signaling Pathways in Inflammation

-

Cyclooxygenase (COX) Pathway: Loxoprofen's primary mechanism is the inhibition of COX-1 and COX-2, which blocks the production of prostaglandins (PGs) from arachidonic acid. PGs are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors.

-

NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65).[3][4][5] The active NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4][5]

-

p38 MAPK Signaling Pathway: Stress and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK.[6][7][8] Activated p38 MAPK, in turn, phosphorylates downstream targets, including other kinases and transcription factors, leading to the increased expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 6. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]

- 8. Targeting p38 MAPK signaling pathway and neutrophil extracellular traps: An important anti-inflammatory mechanism of Huangqin Qingre Chubi Capsule in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Loxoprofen Sustained-Release Formulations for Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific formulation "Loxoprofenol-SRS" was not identified in the available literature. The following information is based on studies of loxoprofen (B1209778) and its various formulations, including sustained-release preparations, and should be adapted as necessary for specific research needs.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, widely used for its analgesic, anti-inflammatory, and antipyretic properties. It functions as a prodrug, rapidly converting to its active trans-alcohol metabolite after administration. This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators in the synthesis of prostaglandins (B1171923) involved in pain and inflammation. Sustained-release formulations of loxoprofen aim to provide prolonged therapeutic effects, reduce dosing frequency, and potentially minimize gastrointestinal side effects associated with traditional NSAIDs.

These application notes provide an overview of loxoprofen dosage for rodent studies based on available literature for various formulations, including oral, intramuscular, and transdermal systems. Detailed protocols for common anti-inflammatory and analgesic models in rodents are also provided.

Data Presentation: Loxoprofen Dosage in Rodent Studies

The following tables summarize quantitative data on loxoprofen dosage from various rodent studies. Dosages for sustained-release formulations are limited in the literature for rodents; therefore, data from immediate-release and other formulations are provided for reference and to guide dose-finding studies.

Table 1: Loxoprofen Sodium Dosage in Rat Models

| Indication | Model | Administration Route | Dosage | Key Findings |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Intramuscular | ED₅₀: 1.15 mg/kg | More potent than oral administration. |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Oral | ED₅₀: 2.0 mg/kg (twice a day) | Dose-dependently reduced paw edema.[1] |

| Anti-inflammatory | Vascular Permeability | Intramuscular | ED₅₀: 7.8 mg/kg | More potent than oral administration. |

| Anti-inflammatory | Adjuvant Arthritis | Intramuscular | 6 mg/kg | Effective therapeutic effects observed. |

| Anti-inflammatory | Adjuvant Arthritis | Oral | 3 mg/kg | Effective therapeutic effects observed. |

| Analgesic | Acute Inflammation | Transdermal Patch | 2.5 mg per 2.0 x 1.75 cm patch | Significantly increased pain threshold. |

| Pharmacokinetics | N/A | Intravenous | 5-20 mg/kg | Dose-independent clearance and volume of distribution. |

| Pharmacokinetics | N/A | Intragastric | 10 mg/kg | AUC not significantly different from IV or IM administration. |

| Pharmacokinetics | N/A | Intramuscular | 10 mg/kg | AUC not significantly different from IV or IG administration. |

| Pharyngitis | Acetic acid-induced | Systemic | Not Specified | Alleviated impaired water swallowing.[2] |

Table 2: Loxoprofen Sodium Dosage in Mouse Models

| Indication | Model | Administration Route | Dosage | Key Findings |

| Anti-atherosclerosis | ApoE-/- mice on Western Diet | Oral (in drinking water) | 4 mg/kg/day | Reduced atherosclerotic lesion formation.[3] |

| Pharmacokinetics | CYP3A Modulation | Oral | 20 mg/kg | Plasma concentrations of loxoprofen and its metabolites were altered by CYP3A modulators.[4] |

Signaling Pathway of Loxoprofen

Loxoprofen acts by inhibiting the cyclooxygenase (COX) pathway. As a prodrug, it is first metabolized to its active form, which then inhibits both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of loxoprofen.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (150-200 g)

-

1% (w/v) λ-carrageenan solution in sterile saline

-

Loxoprofen formulation (e.g., sustained-release pellets)

-

Vehicle control (e.g., saline, carboxymethyl cellulose)

-

Pletysmometer

-

Syringes and needles for oral gavage and subcutaneous injection

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer the loxoprofen formulation or vehicle control to different groups of rats via the desired route (e.g., oral gavage).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[5]

-

Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Model)

This model is a chemical method used to screen for peripherally acting analgesics.[6]

Materials:

-

Swiss albino mice (20-25 g)

-

0.6% or 0.7% acetic acid solution in distilled water

-

Loxoprofen formulation

-

Vehicle control

-

Standard analgesic (e.g., Diclofenac sodium)

-

Syringes and needles for oral gavage and intraperitoneal injection

-

Observation chambers

Procedure:

-

Acclimatize mice for at least three days before the experiment.

-

Divide the mice into groups (vehicle control, standard, and loxoprofen-treated groups).

-

Administer the loxoprofen formulation, vehicle, or standard drug orally 30-60 minutes before the acetic acid injection.[7]

-

Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Allow a 5-minute latency period, then count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a period of 15-20 minutes.[7][8]

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a sustained-release loxoprofen formulation in a rodent model of inflammation.

Caption: Rodent inflammation model workflow.

Conclusion